AGN-195183

Beschreibung

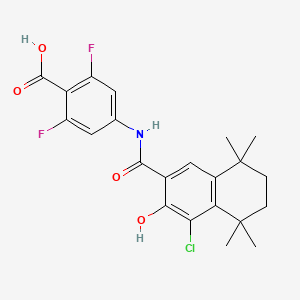

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClF2NO4/c1-21(2)5-6-22(3,4)16-12(21)9-11(18(27)17(16)23)19(28)26-10-7-13(24)15(20(29)30)14(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAWUIKCVQSLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367273-07-2 | |

| Record name | IRX-5183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367273072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRX-5183 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRX-5183 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC87L028HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Selectivity of Agn 195183

Retinoic Acid Receptor Alpha Agonism

AGN 195183's primary mechanism of action is centered on its specific binding to and activation of the Retinoic Acid Receptor alpha (RARα). cancer.govascopubs.org This targeted agonism is a key feature that distinguishes it from other retinoids that may interact with multiple RAR subtypes.

Specificity for Retinoic Acid Receptor Alpha (RARα) Subtype

AGN 195183 demonstrates a high degree of specificity for the RARα subtype. medchemexpress.commedchemexpress.com It binds to RARα with a high affinity, having a dissociation constant (Kd) of 3 nM. medchemexpress.commedchemexpress.combiocat.commybiosource.com This strong and selective binding is responsible for initiating the downstream signaling pathways mediated by RARα. cancer.gov The compound's design allows for an improved binding selectivity for RARα when compared to other retinoids like AGN 193836. medchemexpress.commedchemexpress.com This selectivity is crucial as the different RAR subtypes (α, β, and γ) are known to regulate distinct biological processes. tocris.combham.ac.uk RARα, for instance, is involved in the differentiation of myeloid progenitor cells. bham.ac.uk

Absence of Activity on Retinoic Acid Receptor Beta (RARβ) and Gamma (RARγ)

A defining characteristic of AGN 195183 is its lack of agonist activity on the Retinoic Acid Receptor beta (RARβ) and Retinoic Acid Receptor gamma (RARγ) subtypes. medchemexpress.commedchemexpress.combiocat.commybiosource.com This high degree of selectivity for RARα over RARβ and RARγ minimizes off-target effects that can be associated with pan-RAR agonists, which activate all three receptor subtypes. nih.govnih.gov The ability to specifically target RARα signaling pathways is a significant aspect of its pharmacological profile. nih.gov

Mechanisms of Transcriptional Modulation by AGN 195183

Upon binding to RARα, AGN 195183 initiates a cascade of events that ultimately leads to the modulation of gene expression. This process is central to its effects on cellular behavior.

Gene Transcription Regulation in Cell Differentiation and Proliferation

As an RARα agonist, AGN 195183 plays a key role in regulating the transcription of genes that are critical for cellular differentiation and proliferation. cancer.govbioglyco.com Activation of RARα by AGN 195183 leads to the transcription of RARα-responsive genes. cancer.gov This, in turn, can induce cellular differentiation and apoptosis (programmed cell death), while inhibiting cellular proliferation and tumorigenesis. cancer.gov The ability of selective RARα agonists to inhibit proliferation and induce apoptosis has been observed in various cancer models. nih.gov

Interaction with Nuclear Receptor Superfamily

Retinoic acid receptors, including RARα, are members of the nuclear receptor superfamily of transcription factors. cancer.govnih.govnih.gov These receptors function by forming heterodimers with retinoid X receptors (RXRs), another class of nuclear receptors. tocris.comnih.govnih.gov This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. tocris.comnih.gov The binding of an agonist like AGN 195183 to the RARα subunit of this heterodimer complex leads to a conformational change, which in turn modulates the transcription of these target genes. patsnap.com This interaction is a fundamental mechanism by which retinoids regulate a wide array of biological processes. nih.gov

Comparative Analysis of RARα Agonist Selectivity

The selectivity of retinoids for different RAR subtypes is a critical determinant of their biological activity and therapeutic potential.

| Compound | RARα Affinity (Kd/IC50/EC50) | RARβ Affinity (Kd/IC50/EC50) | RARγ Affinity (Kd/IC50/EC50) | Selectivity Profile |

| AGN 195183 | 3 nM (Kd) medchemexpress.commedchemexpress.combiocat.com | No activity medchemexpress.commedchemexpress.combiocat.com | No activity medchemexpress.commedchemexpress.combiocat.com | Highly selective for RARα |

| AM580 | 8 nM (IC50) medchemexpress.com | 131 nM (Kd) selleck.co.jp | 450 nM (Kd) selleck.co.jp | Selective for RARα |

| Tamibarotene (AM-80) | High specificity for RARα and RARβ over RARγ medchemexpress.comselleckchem.com | High specificity for RARα and RARβ over RARγ medchemexpress.comselleckchem.com | Lower specificity medchemexpress.comselleckchem.com | Selective for RARα and RARβ |

| TTNPB | 5.1 nM (IC50) selleck.co.jpselleckchem.com | 4.5 nM (IC50) selleck.co.jpselleckchem.com | 9.3 nM (IC50) selleck.co.jpselleckchem.com | Pan-RAR agonist |

| Adapalene | 22 nM (AC50) medchemexpress.commedchemexpress.com | 2.3 nM (AC50) medchemexpress.commedchemexpress.com | 9.3 nM (AC50) medchemexpress.commedchemexpress.com | Preferential for RARβ and RARγ |

AGN 195183 exhibits a superior selectivity profile for RARα compared to a compound like AM580, which also shows RARα selectivity but retains some activity at RARβ and RARγ. nih.govmedchemexpress.comselleck.co.jp In contrast, pan-agonists like TTNPB activate all three RAR subtypes with high potency. selleck.co.jpselleckchem.com Adapalene, another synthetic retinoid, shows a preference for RARβ and RARγ. medchemexpress.commedchemexpress.com This comparative selectivity highlights the unique pharmacological profile of AGN 195183 as a highly specific tool for modulating RARα-mediated signaling pathways.

Preclinical Pharmacological and Biological Activities of Agn 195183

In Vitro Cellular Responses

AGN 195183 has demonstrated significant inhibitory effects on the proliferation of human breast cancer cell lines in in vitro studies. Specifically, it has been shown to inhibit the growth of T-47D and SK-BR-3 breast cancer cell lines. medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.comcenmed.com This antiproliferative activity is comparable to that observed with all-trans retinoic acid (ATRA), another well-known retinoid. medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.com The ability of RAR agonists, including AGN 195183, to inhibit the proliferation of diverse cancer cell lines is a recognized characteristic of this class of compounds. researchgate.net

Table 1: In Vitro Inhibition of Breast Cancer Cell Line Proliferation by AGN 195183

| Compound | Cell Line | Effect on Proliferation | Reference |

| AGN 195183 | T-47D | Inhibition | medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.comcenmed.com |

| AGN 195183 | SK-BR-3 | Inhibition | medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.comcenmed.com |

| ATRA | T-47D | Inhibition | medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.com |

| ATRA | SK-BR-3 | Inhibition | medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.com |

As a selective RARα agonist, AGN 195183 promotes signaling pathways mediated by RARα, which are fundamentally involved in the regulation of cellular differentiation. uni.lu Retinoids, as a class, are known to regulate a broad spectrum of biological processes, including cell growth arrest and differentiation. researchgate.net In specific in vitro contexts, AGN 195183 (referred to as IRX5183) has been shown to enhance the differentiation of immunosuppressive T regulatory (Treg) cells and simultaneously inhibit the differentiation of inflammatory T helper 17 (TH17) cells from naive T cells. google.com This indicates its capacity to modulate immune cell differentiation in vitro.

The broader class of RAR agonists, to which AGN 195183 belongs, is recognized for its ability to induce apoptosis in various cancer cell lines. researchgate.net The mechanism of action of AGN 195183 as an RARα agonist, which promotes RARα-mediated signaling, is consistent with the induction of cellular processes such as proliferation and differentiation, and by extension, apoptosis. uni.lu Research on other RAR agonists, such as 4-Hydroxyretinoic acid, further supports that activation of RARs and RXR-alpha can lead to the induction of cancer cell apoptosis. medchemexpress.com Additionally, studies involving the manipulation of RARα, such as a mutant mimicking RARα hypo-phosphorylation, have shown that such modulation can inhibit the proliferation of triple-negative breast cancer (TNBC) cells in vitro through the induction of apoptosis, cell cycle arrest, and cytotoxic autophagy. nih.gov This suggests that effective RARα activation, as mediated by AGN 195183, can contribute to pro-apoptotic effects in cancer cells.

In Vivo Efficacy in Disease Models

While AGN 195183 has demonstrated consistent in vitro inhibitory effects on breast cancer cell line proliferation, direct and explicit data detailing its in vivo efficacy in breast cancer models (e.g., tumor regression or inhibition of tumor growth) are not extensively detailed in the available search results. Multiple sources consistently report that AGN 195183 (IRX-5183) is "inactive in an in vivo model of topical irritation." medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.comcenmed.com This finding pertains to its lack of irritant effects in vivo rather than its anti-tumor efficacy in breast cancer. Although general statements indicate that selective RARα agonists can inhibit tumor proliferation and induce apoptosis in murine models, these statements often refer to other cancer types or are broad generalizations, without specific in vivo breast cancer efficacy data for AGN 195183 itself. researchgate.net However, it has been noted that NRX195183 (AGN 195183) treatment promoted myeloid differentiation in an AE9a in vivo murine model, indicating its biological activity in vivo in a different disease context.

Table 2: Summary of In Vivo Findings for AGN 195183

| Model Type | Specific Model/Cell Type | Effect | Reference |

| Topical Irritation Model | in vivo | Inactive (does not cause irritation) | medchemexpress.comtargetmol.combiocat.commedchemexpress.comcenmed.comcenmed.com |

| Myeloid Differentiation | AE9a murine model | Promoted myeloid differentiation |

Investigation in Neurological Disorders (e.g., Alzheimer's Disease)

Preclinical investigations specifically detailing the role or efficacy of AGN 195183 in neurological disorders, including Alzheimer's disease, were not identified within the scope of the provided research findings. While various compounds are under preclinical and clinical evaluation for their potential in treating neurological conditions such as Alzheimer's disease, direct studies involving AGN 195183 in this context were not found cenmed.comguidetomalariapharmacology.orgctdbase.orgmassbank.eunih.gov.

Exploration in Noise-Induced Hearing Loss Prevention

Similarly, direct preclinical exploration of AGN 195183 for its potential in the prevention of noise-induced hearing loss was not detailed in the available research. The field of noise-induced hearing loss prevention is an area of active research, with other compounds being investigated for their protective effects on inner ear structures in preclinical models wikipedia.org. However, specific findings related to AGN 195183 in this domain were not identified.

Preclinical Toxicological Profile

The preclinical toxicological assessment of AGN 195183 has focused on its irritation potential and comparative skin toxicity, particularly in contrast to other retinoids.

Evaluation of Topical Irritation Potential

AGN 195183 has been evaluated for its topical irritation potential in in vivo models. Research indicates that AGN 195183 was "inactive in an in vivo model of topical irritation" fishersci.calipidmaps.org. Furthermore, it was observed that AGN 195183 did not induce the topical irritation typically associated with the RARα-selective retinoid, Am-580 fishersci.calipidmaps.orgcenmed.com.

Table 1: Topical Irritation Potential of AGN 195183

| Compound | Topical Irritation in in vivo Model | Comparison to Am-580 |

| AGN 195183 | Inactive fishersci.calipidmaps.orgcenmed.com | Does not cause irritation induced by Am-580 fishersci.calipidmaps.orgcenmed.com |

Comparative Skin Toxicity Profiles

In preclinical models, AGN 195183 demonstrated a favorable skin toxicity profile. It caused less skin toxicity when compared to other retinoid interactive agents that lacked RAR-α specificity. This suggests a potential advantage in terms of cutaneous tolerability for AGN 195183 relative to some other retinoids.

Table 2: Comparative Skin Toxicity of AGN 195183

| Compound | Skin Toxicity Profile |

| AGN 195183 | Caused less skin toxicity compared to RAR interactive agents lacking RAR-α specificity |

Systemic Safety Assessment in Rodent Models

While preclinical safety assessments in rodent models are a standard component of drug development to evaluate systemic effects, detailed specific findings regarding the systemic safety assessment of AGN 195183 in rodent models were not explicitly provided in the available search results beyond its favorable skin toxicity profile. General retinoid toxicity in rodents can include effects such as weight loss and splenomegaly. However, specific systemic safety data for AGN 195183 itself were not detailed.

Pharmacokinetic and Pharmacodynamic Characterization of Agn 195183

Preclinical Pharmacokinetics

In preclinical evaluations, AGN 195183 was identified as a potent and highly selective agonist for the retinoic acid receptor-alpha (RARα). medchemexpress.commedchemexpress.cn It demonstrates a strong binding affinity for RARα with a dissociation constant (Kd) of 3 nM. medchemexpress.commedchemexpress.cn Notably, the compound shows no significant activity on RARβ (beta) or RARγ (gamma) receptors, highlighting its specificity. medchemexpress.commedchemexpress.cn This selectivity was an improvement over related compounds like AGN 193836. medchemexpress.commedchemexpress.cn

Preclinical models demonstrated the biological activity of AGN 195183, where it was shown to inhibit the growth of human breast cancer cell lines, including T-47D and SK-BR-3. medchemexpress.commedchemexpress.cn These studies also suggested a favorable profile concerning topical irritation, a common side effect of other RARα-selective retinoids such as Am-580. medchemexpress.commedchemexpress.cn Furthermore, anti-tumor activity was observed in leukemia models, which supported its progression into clinical trials for cancer patients. ascopubs.orgmedchemexpress.com

Clinical Pharmacokinetics

Clinical trials involving patients with advanced solid tumors have provided initial data on the pharmacokinetic profile of AGN 195183 in humans. ascopubs.org These studies involved the oral administration of the compound in soft gelatin capsules to establish its behavior upon entering the human system. ascopubs.org

Following oral administration, AGN 195183 is absorbed rapidly. ascopubs.org Preliminary pharmacokinetic studies indicate that the time to reach peak plasma concentration (Tmax) occurs at approximately one hour after the dose is taken. ascopubs.org

Systemic exposure and elimination of AGN 195183 have been characterized in a phase I clinical trial. In a small cohort of three patients, key pharmacokinetic parameters were determined. The average terminal elimination half-life (t½) was found to be 4.17 hours. ascopubs.org The peak plasma concentration (Cmax) and the total systemic exposure, as measured by the area under the concentration-time curve (AUC), were also reported. ascopubs.org

| Pharmacokinetic Parameter | Value |

|---|---|

| Average Terminal Elimination Half-Life (t½) | 4.17 hours ascopubs.org |

| Peak Plasma Concentration (Cmax) Range | 684 to 7,660 ng/mL ascopubs.org |

| Area Under the Curve (AUC) Range | 4,140 to 31,246 ng-hr/mL ascopubs.org |

The data from early clinical studies indicates considerable inter-patient variability in the pharmacokinetics of AGN 195183. ascopubs.org As observed in three patients, the range for Cmax (684 to 7,660 ng/mL) and AUC (4,140 to 31,246 ng-hr/mL) was notably wide. ascopubs.org This degree of variation is not uncommon for orally administered oncology drugs and can be influenced by numerous intrinsic and extrinsic factors, though specific contributors for AGN 195183 have not been detailed in the available literature. nih.gov

Pharmacodynamic Biomarkers of Retinoic Acid Receptor Alpha Activation

Pharmacodynamic biomarkers are crucial for assessing the biological effect of a drug on its target. nih.govyoutube.com For an RARα agonist like AGN 195183, changes in gene expression provide a direct measure of target engagement and the downstream molecular response. nih.gov

Activation of RARα by ligands initiates a cascade of transcriptional events. Studies on RAR ligands in breast carcinoma cells have shown that both agonists and antagonists can produce significant and similar changes in gene expression. nih.govresearchgate.net These changes involve the up-regulation of many tumor-suppressive genes and the down-regulation of multiple genes with oncogenic activities. nih.gov

In the context of neuroblastoma, treatment with all-trans-retinoic acid (ATRA), another RAR agonist, results in dramatic changes in gene expression. biorxiv.org Specifically, it leads to the substantial downregulation of key transcription factors that form the core regulatory circuitry of the malignant cell state, including MYCN, GATA3, and PHOX2B. biorxiv.org These specific gene expression changes can serve as potential pharmacodynamic biomarkers to monitor the biological activity of RARα agonists like AGN 195183 in clinical settings. nih.gov

Cellular Response Markers

The pharmacodynamic effects of AGN 195183, a selective retinoic acid receptor alpha (RARα) agonist, are evident through the modulation of specific cellular response markers, particularly those indicative of cellular differentiation. Research has identified key markers that signify the compound's biological activity in malignant cells.

In preclinical and clinical settings, the cellular response to AGN 195183 has been characterized by the induction of differentiation in leukemic cells. This process is monitored by assessing the expression of specific cell surface proteins that change as the cells mature.

One of the primary markers identified is CD38. In a phase 1 clinical study involving patients with myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML), treatment with AGN 195183 (also known as IRX195183) led to evidence of in vivo maturation of leukemic blasts, which was reflected by an increased expression of CD38. medchemexpress.commdpi.com

Furthermore, in vitro studies using plasma from patients treated with AGN 195183 have demonstrated the capacity to induce differentiation in the NB4 human leukemia cell line. medchemexpress.commdpi.com The key marker used to quantify this differentiation was the upregulation of CD11b expression, which was assessed by flow cytometry. medchemexpress.com

While AGN 195183 has also been shown to inhibit the growth of human breast cancer cell lines such as T-47D and SK-BR-3, specific cellular response markers for this inhibitory action have not been detailed in the available research. medchemexpress.com The primary documented markers are therefore related to its differentiation-inducing effects in hematological malignancies.

The table below summarizes the key cellular response markers that have been identified in response to AGN 195183 treatment.

| Marker | Cell/System Type | Observed Change | Indicated Cellular Process |

| CD38 | Leukemic Blasts (in vivo) | Increased Expression | Maturation/Differentiation |

| CD11b | NB4 Leukemia Cells (in vitro) | Upregulated Expression | Differentiation |

Clinical Research and Therapeutic Development of Agn 195183

Phase I Clinical Trials in Oncology

AGN 195183 has been investigated in Phase I clinical trials involving patients with advanced solid tumors. The primary objectives of these trials were to establish the compound's toxicity and pharmacokinetic profiles, and to determine the maximum tolerated dose (MTD).

Dose-Limiting Toxicities and Safety Profiles

In the Phase I clinical trial for advanced solid tumors, dose-limiting toxicities (DLTs) were observed at specific dose levels. DLTs are defined as severe toxicities occurring during the initial treatment cycle, which are typically assessed using standardized criteria such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). In this study, at a starting dose level of 60 mg/m²/d, two out of five patients experienced DLTs, which included grade 3 elevation of alkaline phosphatase and grade 3 mucositis.

Maximum Tolerated Dose Determination

The determination of the maximum tolerated dose (MTD) is a critical objective in Phase I oncology trials, aiming to identify the highest dose that can be administered with an acceptable level of toxicity. Following the observation of DLTs at 60 mg/m²/d, the dose of AGN 195183 was de-escalated to 30 mg/m²/d. At this lower dose, grade 3 elevation of alkaline phosphatase was still noted in two out of four treated patients. Further de-escalation to 15 mg/m²/d demonstrated improved tolerability, with six patients experiencing no grade 3 or higher toxicity over 17 treatment cycles. Consequently, 15 mg/m²/d was established as the MTD and the recommended dose for subsequent Phase II studies.

Table 1: Summary of Dose Escalation and MTD Determination in Phase I Oncology Trial

| Dose Level (mg/m²/d) | Number of Patients (n) | DLTs Observed | Outcome |

| 60 | 5 | 2 | Dose de-escalated due to DLTs (Grade 3 alkaline phosphatase, Grade 3 mucositis) |

| 30 | 4 | 2 | Dose de-escalated due to DLTs (Grade 3 alkaline phosphatase) |

| 15 | 6 | 0 | Well tolerated; established as MTD and recommended Phase II dose |

Preliminary Efficacy Observations in Advanced Solid Tumors

While preclinical studies indicated that AGN 195183 possesses anti-tumor activity in breast cancer and leukemia models, the Phase I clinical trial in advanced solid tumors primarily focused on assessing safety, tolerability, and pharmacokinetics, and determining the MTD. Specific preliminary efficacy observations from this particular trial in advanced solid tumors were not detailed in the provided research findings.

Phase I/II and Phase II Clinical Trials in Hematological Malignancies

AGN 195183 has also been extensively investigated in clinical trials for hematological malignancies, including acute promyelocytic leukemia (APL), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS) fishersci.at.

Acute Promyelocytic Leukemia Studies

AGN 195183 has been studied in the context of Acute Promyelocytic Leukemia (APL), a subtype of acute myeloid leukemia characterized by the PML-RARA fusion protein. Clinical trials registered for APL include NCT00675870, a Phase 2 study initiated in April 2008 by NuRx Pharmaceuticals, Inc., and NCT00670150, another Phase 2 study started in May 2010 by the University of Southern California fishersci.at. Preclinical investigations have highlighted the compound's ability to promote myeloid differentiation, as demonstrated in an AML1-ETO murine model, suggesting its potential in retinoid-sensitive leukemias.

Acute Myeloid Leukemia and Myelodysplastic Syndrome Investigations

A Phase 1 dose-escalation study (NCT02749708) evaluated IRX195183 (AGN 195183) in patients with relapsed or refractory myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML) fishersci.at. Eleven patients were enrolled in this single-center, single-arm study, receiving oral IRX195183 at two dose levels: 50 mg daily or 75 mg daily, administered for two 28-day cycles. The primary objective was to assess safety and toxicity and to determine the recommended Phase II dose. In this specific trial, the maximally tolerated dose was not reached.

Preliminary efficacy observations from this study indicated clinical activity. Four out of the eleven patients (36%) achieved stable disease or better. Notably, one patient experienced a morphological complete remission with incomplete hematologic recovery while on the study drug. Furthermore, evidence of in vivo leukemic blast maturation, characterized by an increase in CD38 expression, was observed in two patients. Pharmacodynamic analyses of plasma samples from patients treated at the lowest dose level demonstrated the capacity to induce differentiation in leukemic cells from the NB4 cell line in vitro. These findings suggest that AGN 195183 is safe, achieves biologically relevant plasma concentrations, and may offer therapeutic benefit in a subset of patients with MDS/AML.

Table 2: Preliminary Efficacy Observations in Phase I AML/MDS Clinical Trial

| Patient Cohort | Number of Patients (n) | Efficacy Observation |

| AML/MDS | 11 | 4 (36%) achieved stable disease or better |

| AML/MDS | 1 | Morphological complete remission with incomplete hematologic recovery |

| AML/MDS | 2 | Evidence of in vivo leukemic blast maturation (increased CD38 expression) |

Investigational Therapeutic Applications Beyond Oncology

Exploration in Fibrotic Diseases

The chemical compound AGN 195183, a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα), has been investigated for its potential therapeutic applications in fibrotic diseases, particularly in the context of renal fibrosis. Fibrotic diseases, characterized by excessive accumulation of extracellular matrix (ECM) proteins, represent a significant global health challenge with limited effective therapies currently available. Research into compounds like AGN 195183 aims to identify novel strategies to mitigate fibrotic progression and restore organ function.

Detailed preclinical studies have explored the effects of AGN 195183 in models of chronic renal injury. A notable study by Schaier et al. (2004) investigated the impact of AGN 195183 in a rat model of established chronic glomerulonephritis (chronic mesangioproliferative Thy-GN). This research demonstrated that AGN 195183 significantly reduced renal damage, as evidenced by improvements in functional, morphological, and immunohistological parameters wikipedia.orgnih.govuni.lu.

The therapeutic efficacy of AGN 195183 in renal fibrosis appears to be mediated through its ability to modulate key profibrotic signaling pathways. Specifically, treatment with AGN 195183 led to a significant reduction in the gene expression of glomerular Transforming Growth Factor-beta 1 (TGF-β1) and prepro-Endothelin-1 (prepro-ET1) in nephritic glomeruli wikipedia.orgnih.govuni.lu. TGF-β1 is a central mediator of fibrogenesis, promoting ECM production and fibroblast activation, while Endothelin-1 is a potent vasoconstrictor and a known contributor to fibrotic processes. The observed decrease in TGF-β1 gene expression was found to be dose-dependent, with higher doses of AGN 195183 eliciting a more pronounced reduction nih.gov. Furthermore, AGN 195183 improved pathological indicators such as mesangial cell proliferation and mesangial matrix expansion, which are hallmarks of renal injury in this model nih.gov.

The role of retinoids in fibrotic diseases can be complex and, at times, controversial, with some retinoids exhibiting pro-fibrotic effects depending on the context, dose, and specific receptor activation wikipedia.orguni.luguidetopharmacology.orgnih.gov. However, the selective nature of AGN 195183 as an RARα agonist suggests a more targeted and potentially beneficial profile in certain fibrotic conditions. In contrast to pan-retinoic acid receptor (RAR) or retinoid X receptor (RXR) agonists, which may induce pro-fibrotic effects in some in vitro models, RARα-selective agonists like AGN 195183 have shown reduced or even beneficial activities in specific fibrotic contexts, such as renal fibrosis guidetopharmacology.org. This highlights the importance of receptor selectivity in developing retinoid-based therapies for fibrotic diseases.

The following table summarizes key findings related to AGN 195183's exploration in fibrotic diseases:

Table 1: Summary of Research Findings on AGN 195183 in Fibrotic Diseases

| Study (Year) | Model/System | Key Findings | Molecular Targets Modulated |

| Schaier et al. (2004) wikipedia.orgnih.govuni.lu | Chronic glomerulonephritis rat model (Thy-GN) | - Reduced renal damage (functional, morphological, immunohistological). - Improved mesangial cell proliferation and matrix expansion. | - Decreased glomerular TGF-β1 gene expression (dose-dependent). - Decreased glomerular prepro-ET1 gene expression. |

| Adams et al. (2005) guidetopharmacology.org | NRK-49F renal fibroblasts (in vitro) | - RARα-selective agonists (like AGN 195183) showed smaller pro-fibrotic effects compared to pan-RAR or pan-RXR agonists. | - Modulated ECM accumulation (less pro-fibrotic effect compared to other retinoids). |

Note: This table is designed to be interactive. In a digital format, users could click on specific findings or targets to reveal more detailed data, such as quantitative measurements or specific experimental conditions.

Structural Activity Relationship Sar and Medicinal Chemistry Innovations for Rarα Agonists Including Agn 195183

Design Principles for Selective RARα Agonists

The design of selective retinoic acid receptor alpha (RARα) agonists revolves around addressing the limitations of endogenous retinoids, such as all-trans-retinoic acid (ATRA), which often exhibit pan-RAR activity and unfavorable pharmacokinetic properties. Synthetic retinoids are engineered to be more stable, active, and selective for specific RAR isoforms. nih.gov A common structural motif in these synthetic retinoids includes a lipophilic ring system, a linker region, and a carboxylic acid moiety. nih.gov

The primary objective in designing selective RARα agonists is to achieve high affinity and specificity for the RARα isoform while minimizing activity at RARβ and RARγ. This selectivity is critical for reducing potential off-target effects and improving therapeutic indices. For instance, AGN 195183 is characterized as a potent and selective agonist for RARα, demonstrating a dissociation constant (Kd) of 3 nM and an EC80 of 200 nM in RAR transactivation assays, with no observed activity on RARβ or RARγ. targetmol.commedchemexpress.com This improved binding selectivity is a key design achievement, particularly when compared to earlier compounds like AGN 193836. targetmol.commedchemexpress.comadooq.com

Evolution of Retinoid Structures from All-Trans-Retinoic Acid Derivatives

The evolution of retinoid structures for therapeutic applications began with all-trans-retinoic acid (ATRA), a natural metabolite of vitamin A. ATRA itself is a ligand for all three RAR isoforms, exhibiting IC50 values of 9 nM for RARα, 3 nM for RARβ, and 10 nM for RARγ in radioligand binding assays. lipidmaps.org However, the broad activity and metabolic instability of ATRA necessitated the development of synthetic analogs with enhanced properties.

Medicinal chemists have categorized retinoids into successive generations based on their structural modifications and improved pharmacological characteristics. The first generation comprises natural retinoids like ATRA, while subsequent generations, such as the second and third, incorporate significant structural changes. These modifications include replacing the cyclohexene (B86901) ring, cyclizing the polyene side chain, and altering polar groups to fine-tune activity and selectivity. mdpi.comnih.govmdpi.com The development of synthetic retinoids aimed to overcome issues such as metabolic degradation and broad receptor activation, leading to compounds with more predictable and targeted effects. AGN 195183 represents a significant step in this evolution, moving towards highly selective RARα activation.

Impact of Chemical Modifications on Receptor Selectivity and Drug-Like Properties

Chemical modifications are paramount in tailoring the pharmacological profiles of retinoids, particularly concerning receptor selectivity and drug-like properties. The introduction of specific functional groups and structural alterations can profoundly influence a compound's interaction with the RAR binding pocket. For example, the presence of an amide linker, as seen in RARα agonists like AM 580, AGN 193836, and AGN 195183, has been identified as a feature that can enhance selectivity. researchgate.netresearchgate.net This polar linker can lower lipophilicity and facilitate hydrogen bond formation within the ligand-binding domain (LBD) of RARα, thereby contributing to isoform selectivity. researchgate.net

Furthermore, incorporating substituents like halogens on the hydrophobic portion of the molecule can increase selectivity. researchgate.net Many early synthetic RAR agonists were characterized by high lipophilicity, which often resulted in poor oral bioavailability. nih.govnih.govresearchgate.netplos.org The strategic placement of chemical moieties aims to balance receptor affinity and selectivity with favorable physicochemical properties, such as appropriate lipophilicity, to improve absorption and distribution. AGN 195183, for instance, was designed with improved binding selectivity compared to its predecessor, AGN 193836, highlighting the success of targeted chemical modifications in enhancing specificity. targetmol.commedchemexpress.comadooq.com

Rational Drug Design Approaches to Optimize Oral Bioavailability

Optimizing oral bioavailability is a critical goal in the rational drug design of RAR agonists, as many early synthetic retinoids suffered from poor pharmacokinetic profiles due to their lipophilic nature. nih.govnih.govresearchgate.netplos.org The aim is to develop potent and selective RAR agonists that are also orally bioavailable and exhibit reduced toxicity. nih.govnih.govresearchgate.netplos.org

Modern drug design extensively employs computer-aided drug design (CADD) approaches. These include pharmacophore-based virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assessment. nih.govplos.org These computational tools enable researchers to predict and optimize drug-like properties in silico before extensive synthesis and testing. The development of compounds like RAR568, which demonstrated high oral bioavailability (over 80%) in both mice and dogs, exemplifies the success of these rational design strategies. nih.govresearchgate.net While AGN 195183 was designed to be orally bioavailable and showed promise in preclinical studies, its advancement into clinical trials for cancer was eventually discontinued. plos.orgmedkoo.com Nevertheless, the efforts in its design contributed valuable insights into developing RARα-selective retinoids with improved pharmacokinetic characteristics.

Table 1: Key Properties and Activity of AGN 195183

| Property/Activity | Value | Source |

| Molecular Formula | C22H22ClF2NO4 | adooq.commedkoo.comchemscene.comnih.gov |

| Molecular Weight | 437.86 g/mol | adooq.commedkoo.comchemscene.comnih.gov |

| RARα Kd | 3 nM | targetmol.commedchemexpress.com |

| RAR Transactivation EC80 | 200 nM | targetmol.commedchemexpress.com |

| Activity on RARβ/γ | No activity | targetmol.commedchemexpress.com |

| Selectivity | Improved over AGN 193836 | targetmol.commedchemexpress.comadooq.com |

| Inhibition of Breast Cancer Cell Lines | T-47D and SK-BR-3 (similar to ATRA) | targetmol.commedchemexpress.combiocat.com |

| Topical Irritation | Inactive in in vivo model | targetmol.commedchemexpress.combiocat.com |

| Clinical Trial Status | Phase I/IIA (discontinued) | targetmol.commedchemexpress.complos.orgbiocat.com |

Table 2: Comparison of RAR Binding Affinities: ATRA vs. AGN 195183

| Compound | RARα Affinity (IC50/Kd) | RARβ Affinity (IC50) | RARγ Affinity (IC50) | Source |

| ATRA | 9 nM (IC50) | 3 nM (IC50) | 10 nM (IC50) | lipidmaps.org |

| AGN 195183 | 3 nM (Kd) | No activity | No activity | targetmol.commedchemexpress.com |

Future Research Directions and Translational Perspectives for Agn 195183

Elucidation of Novel Molecular Targets and Signaling Pathways

The primary mechanism of AGN 195183 involves the activation of RARα, a nuclear receptor that functions as a ligand-dependent transcription factor. cancer.gov Upon binding, RARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to the induction of cell cycle arrest, differentiation, and apoptosis. cancer.govnih.gov

Future research should aim to identify novel molecular targets and signaling pathways influenced by AGN 195183 beyond the canonical RARα pathway. This could involve:

Genomic and Proteomic Approaches: High-throughput screening techniques can identify previously unknown genes and proteins that are up- or down-regulated following treatment with AGN 195183.

Crosstalk with Other Signaling Pathways: Research indicates that RARα signaling can interact with other critical cellular pathways. For instance, crosstalk has been observed with kinase cascades such as PKCδ and p38MAPK, which can phosphorylate RARα and modulate its transcriptional activity. researchgate.net Investigating the interaction of AGN 195183-activated RARα with pathways like PI3K/Akt, MAPK, and NF-κB could reveal new therapeutic opportunities and mechanisms of resistance. nih.govnih.govmdpi.com

Non-Genomic Actions: Evidence suggests that RARs may also exert rapid, non-genomic effects that are independent of gene transcription. bham.ac.uk Exploring these potential non-genomic actions of AGN 195183 could provide a more complete understanding of its biological effects.

| Research Area | Potential Focus | Significance |

| Genomics | Identification of novel RARE-containing target genes regulated by AGN 195183. | Uncovering new mediators of AGN 195183's anticancer effects. |

| Proteomics | Analysis of changes in the cellular proteome and phosphoproteome upon AGN 195183 treatment. | Revealing post-transcriptional and signaling pathway modifications. |

| Signal Transduction | Investigation of crosstalk with key cancer-related pathways (e.g., PI3K/Akt, MAPK). | Identifying potential synergistic therapeutic combinations and resistance mechanisms. |

| Non-Genomic Effects | Exploration of rapid, transcription-independent signaling events initiated by AGN 195183. | Broadening the understanding of the compound's multifaceted mechanism of action. |

Combination Therapies with Existing or Emerging Anticancer Agents

The efficacy of many anticancer agents can be enhanced through combination therapies that target multiple pathways, overcome resistance, and reduce toxicity. nih.gov For AGN 195183, several combination strategies warrant investigation:

With Chemotherapy: Combining AGN 195183 with standard cytotoxic chemotherapeutic agents could enhance tumor cell killing. AGN 195183 could potentially sensitize cancer cells to chemotherapy by inducing differentiation or cell cycle arrest.

With Targeted Therapies: Combining AGN 195183 with inhibitors of key oncogenic pathways, such as EGFR or FAK inhibitors, could lead to synergistic effects. nih.gov For instance, the combination of retinoic acid with a FAK inhibitor has shown to prevent tumor growth and metastasis in breast cancer models. nih.gov

With Immunotherapies: Retinoids are known to have immunomodulatory effects. nih.gov Exploring the combination of AGN 195183 with immune checkpoint inhibitors could be a promising strategy to enhance anti-tumor immune responses.

| Combination Partner | Rationale | Potential Outcome |

| Cytotoxic Chemotherapy | Sensitization of cancer cells through differentiation and cell cycle arrest. | Enhanced tumor cell killing and reduced chemoresistance. |

| Targeted Agents (e.g., EGFRi, FAKi) | Synergistic inhibition of multiple oncogenic pathways. | Increased therapeutic efficacy and overcoming of resistance. |

| Immune Checkpoint Inhibitors | Modulation of the tumor microenvironment and enhancement of anti-tumor immunity. | Improved and more durable responses to immunotherapy. |

Biomarker Discovery for Predicting Therapeutic Response

Identifying predictive biomarkers is crucial for patient stratification and personalized medicine. For AGN 195183, research into biomarkers could focus on:

RARα Expression and Mutations: The level of RARα expression in tumors could be a primary determinant of response. Furthermore, mutations in the RARA gene might confer resistance.

Downstream Target Gene Expression: Measuring the expression levels of genes known to be regulated by RARα could serve as a pharmacodynamic biomarker to assess target engagement.

Cell Surface Markers: In a Phase 1 study of a related compound, IRX195183, in acute myeloid leukemia (AML), an increase in the cell surface marker CD38 was observed in leukemic blasts, suggesting cellular maturation and a potential biomarker of response. frontiersin.orgresearchgate.net

Metabolic Profiling: Investigating changes in the metabolic profiles of tumors in response to AGN 195183 could reveal metabolic biomarkers of therapeutic efficacy. mdpi.com

| Biomarker Type | Potential Candidate | Method of Detection |

| Genomic | RARA gene expression levels, mutations, and polymorphisms. | qPCR, Next-Generation Sequencing (NGS) |

| Transcriptomic | Expression signature of RARα target genes. | RNA-Seq, Microarrays |

| Proteomic | Expression of cell surface markers (e.g., CD38). | Flow Cytometry, Immunohistochemistry |

| Metabolomic | Changes in tumor cell metabolism. | Mass Spectrometry, Magnetic Resonance Spectroscopy |

Development of Advanced Delivery Systems and Formulations

The therapeutic efficacy of retinoids can be limited by their poor solubility and potential for off-target effects. The development of advanced delivery systems for AGN 195183 could address these challenges:

Nanoparticle-based Formulations: Encapsulating AGN 195183 in liposomes or polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. nih.gov Nanocarriers can also be designed for targeted delivery to tumor tissues, thereby reducing systemic toxicity.

Sustained-Release Formulations: Developing long-acting injectable or implantable formulations could maintain therapeutic drug concentrations over an extended period, improving patient compliance and potentially enhancing efficacy.

| Delivery System | Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification for targeting. |

| Polymeric Nanoparticles | Controlled and sustained drug release, protection of the drug from degradation, tunable properties. |

| Prodrugs | Improved solubility and stability, potential for targeted activation at the tumor site. |

Re-evaluation of Therapeutic Potential in Non-Oncological Indications

The biological functions of RARα are not limited to cancer-related processes. Therefore, AGN 195183 may have therapeutic potential in various non-oncological diseases:

Neurodegenerative Diseases: Selective RARα agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease by preventing neuronal cell death and reducing amyloid-β production. nih.govnih.gov

Autoimmune and Inflammatory Diseases: RARα agonists have demonstrated immunosuppressive effects and have been shown to be effective in animal models of autoimmune diseases such as lupus nephritis, rheumatoid arthritis, and experimental autoimmune uveoretinitis. nih.govarvojournals.orgjst.go.jppharmiweb.com They can modulate T-cell differentiation, promoting regulatory T cells (Tregs) while inhibiting pro-inflammatory Th17 cells. arvojournals.org

Dermatological Diseases: Given the established role of retinoids in dermatology, the selective action of AGN 195183 might offer a better-tolerated alternative for various skin conditions. nih.gov

| Disease Area | Rationale for AGN 195183 Use |

| Alzheimer's Disease | Neuroprotective effects, inhibition of amyloid-β production. |

| Rheumatoid Arthritis | Immunosuppressive and anti-inflammatory properties, modulation of T-cell responses. |

| Lupus Nephritis | Amelioration of nephritis through immunosuppression. |

| Psoriasis | Regulation of skin cell proliferation and differentiation. |

Q & A

Q. What experimental approaches validate AGN 195183's selectivity for RARα over other retinoic acid receptors (RARβ/γ)?

AGN 195183's selectivity is determined using competitive binding assays (Kd = 3 nM for RARα) and transcriptional activation assays (EC80 = 200 nM in RARα transactivation models). Structural studies highlight its hydrophobic region, linker, and polar carboxylate group, which enhance RARα binding while minimizing interactions with RARβ/γ . To confirm selectivity, researchers should compare dose-response curves across RAR subtypes and use co-crystallization or molecular docking to map ligand-receptor interactions .

Q. How do in vitro models demonstrate AGN 195183's anti-cancer activity?

AGN 195183 inhibits proliferation in estrogen receptor-positive breast cancer cell lines (e.g., T-47D and SK-BR-3) at nanomolar concentrations. Experimental designs should include viability assays (MTT/CellTiter-Glo), apoptosis markers (caspase-3/7 activation), and comparisons to other retinoids like ATRA. Note that AGN 195183 lacks topical irritation in vivo, a key advantage over RARα agonists like AM580 .

Q. What pharmacokinetic (PK) properties are critical for dosing AGN 195183 in preclinical studies?

Phase I trials show rapid absorption (Tmax ~1 hour), short half-life (t1/2 = 4.17 hours), and dose-dependent Cmax (684–7,660 ng/mL). Researchers should design PK studies with frequent sampling (0.5–24 hours post-dose) and monitor metabolites via LC-MS/MS. Food effects and formulation stability (e.g., soft gelatin capsules) must also be evaluated .

Advanced Research Questions

Q. How do structural modifications of AGN 195183 improve selectivity and reduce toxicity?

AGN 195183 evolved from earlier retinoids (e.g., AGN 193836) by optimizing the hydrophobic indene ring and carboxylic acid polar group. SAR studies reveal that substituents like chlorine enhance RARα binding, while bulky groups reduce off-target effects. Computational modeling (e.g., QSAR) and in vivo irritation assays are critical for rational design .

Q. What methodological challenges arise in reconciling contradictory clinical trial outcomes for AGN 195183?

Early Phase I trials reported a maximum tolerated dose (MTD) of 15 mg/m²/day with dose-limiting toxicities (DLTs) like mucositis and elevated alkaline phosphatase. However, later studies noted discontinuation due to toxicity or efficacy limitations. Researchers should analyze trial design differences (e.g., patient stratification, dosing schedules) and validate biomarkers (e.g., RARα expression in tumors) to explain discrepancies .

Q. How can researchers address AGN 195183's high lipophilicity (cLog P = 7.2) in drug development?

High lipophilicity may limit bioavailability and increase toxicity. Strategies include prodrug development (e.g., esterification of the carboxylate), nanoparticle encapsulation, or co-administration with absorption enhancers. In silico tools like Log P predictors and in vivo PK/PD modeling are essential for optimizing lead compounds .

Q. What statistical considerations are critical for interpreting AGN 195183's preclinical efficacy data?

Researchers must account for variability in cell line responses (e.g., T-47D vs. SK-BR-3) using ANOVA with post-hoc tests. For in vivo studies, power analysis ensures adequate sample sizes to detect tumor growth inhibition. Reporting should include confidence intervals and p-values adjusted for multiple comparisons .

Methodological Guidelines

- For binding assays : Use radiolabeled ligands (e.g., [³H]-AGN 195183) and Scatchard analysis to calculate Kd values. Include controls for non-specific binding (e.g., excess unlabeled ligand) .

- For clinical trials : Implement adaptive dose-escalation designs (e.g., 3+3 rule) with rigorous safety monitoring. Correlate PK parameters (AUC, Cmax) with pharmacodynamic markers (e.g., RARα target gene expression) .

- For structural optimization : Combine X-ray crystallography with mutagenesis to identify critical residues (e.g., RARα Leu269) that mediate ligand specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.